molecular formula C18H17N3O2S B2668814 N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-31-4

N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2668814
CAS RN: 872723-31-4
M. Wt: 339.41
InChI Key: LXKYEOBUQVIVMW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a novel compound that has shown promising results in scientific research. This compound belongs to the family of pyridazinone derivatives and has been synthesized using a specific method.

Scientific Research Applications

Synthesis and Biological Activity

The continuous search for new effective drugs has led to the exploration of various chemical compounds for their potential therapeutic effects. One such area of interest includes the synthesis and study of the biological activities of furan- and pyridazine-derived compounds. Although the specific compound N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not directly mentioned, research into related chemical structures provides insight into the potential applications and significance of these compounds in scientific research.

For instance, a study focused on the synthesis of pyrolin derivatives, highlighting the importance of developing new drugs with minimized toxicity and enhanced efficacy. Derivatives of 1,2,4-triazol, featuring furan-2-yl groups similar to the compound of interest, demonstrated considerable synthetic and pharmacological potential. This study led to the synthesis of new derivatives showing significant anti-exudative properties, surpassing the reference drug in some cases (Chalenko et al., 2019).

Chemical Synthesis Techniques

The development of efficient methods for chemical synthesis is crucial for the creation of novel compounds with potential therapeutic applications. Research on the sulfamoylation of hydroxyl groups, for example, demonstrates advancements in chemical synthesis techniques that could be applied to the production of compounds like this compound. Such methods aim to achieve higher yields and better reaction conditions, potentially impacting the synthesis of a wide range of chemical compounds (Okada, Iwashita, & Koizumi, 2000).

Potential Therapeutic Applications

The exploration of heterocyclic compounds, particularly those involving furan and pyridazine structures, for their therapeutic potential is a significant area of research. Studies have investigated the antimicrobial, antifungal, and antileishmanial activities of various derivatives, providing a foundation for the potential therapeutic applications of this compound. For example, compounds with structural similarities have been evaluated for their activity against bacteria, fungi, and Leishmania, suggesting the possibility of discovering new treatments for infectious diseases (El-Shehry, El‐Hag, & Ewies, 2020).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-5-3-6-14(13(12)2)19-17(22)11-24-18-9-8-15(20-21-18)16-7-4-10-23-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKYEOBUQVIVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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